An In-depth Technical Guide to 2,2-Diethylhexanoic Acid
An In-depth Technical Guide to 2,2-Diethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diethylhexanoic acid, with the CAS number 4528-37-4, is a branched-chain carboxylic acid.[1] Its structure, featuring two ethyl groups on the alpha-carbon of a hexanoic acid backbone, gives it distinct physical and chemical properties.[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential applications, tailored for a technical audience. The compound is a liquid at room temperature, typically colorless to a pale yellow, and possesses a characteristic odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]
Chemical and Physical Properties
The unique branched structure of 2,2-diethylhexanoic acid influences its physical and chemical characteristics.[1] These properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C10H20O2 | [1][2][3][4][5] |
| Molecular Weight | 172.26 g/mol | [2][4][5] |
| CAS Number | 4528-37-4 | [1][2][3][4] |
| Density | 0.914 - 0.915 g/cm³ | [3][4][] |
| Boiling Point | 135 °C (at 25 Torr) | [4] |
| 265.6 °C (at 760 mmHg) | [3][] | |
| Flash Point | 121.3 °C | [3] |
| pKa | 4.86 ± 0.45 (Predicted) | [4] |
| Refractive Index | 1.442 | [3] |
| Solubility | Miscible with water, ether, ethanol, chloroform | [] |
| LogP | 3.06760 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [2] |
Spectroscopic Data
Experimental Protocols
General Synthesis of Branched Carboxylic Acids
While a specific, detailed experimental protocol for the synthesis of 2,2-diethylhexanoic acid was not found in the provided search results, a general approach for synthesizing similar branched carboxylic acids can be inferred. The synthesis of 2-ethylhexanoic acid, for example, often involves the oxidation of 2-ethylhexanal.[11][12] A general workflow for such a synthesis is outlined below.
A more specific, though related, example is the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal. In one method, isooctyl aldehyde (a precursor to 2-ethylhexanoic acid) is combined with 2-ethylhexanoic acid as a solvent, a ligand, cesium carbonate, and potassium acetate.[11] The mixture is stirred under a nitrogen atmosphere, and then air is introduced to initiate the oxidation.[11] The reaction temperature is maintained at 30-35 °C for several hours.[11]
Another approach for synthesizing a related compound, diethylaminoethanol hexanoate (B1226103) citrate (B86180), involves the condensation reaction of hexanoic acid and diethylaminoethanol in toluene (B28343) with a tetrabutyl titanate catalyst.[13]
Chemical Reactivity and Stability
2,2-Diethylhexanoic acid is stable under normal temperature and pressure.[] However, it should be handled with care, avoiding contact with strong oxidizing agents.[] The carboxylic acid functionality allows it to undergo typical reactions such as esterification.
Applications
The branched structure of 2,2-diethylhexanoic acid makes it a versatile chemical with several industrial and potential therapeutic applications.[1]
Industrial Uses:
-
Plasticizers and Lubricants: Its branched structure enhances the flexibility and durability of materials, making it effective as a plasticizer and lubricant.[1]
-
Flavoring Agent: It has been used as a food processing flavor to enhance the fatty flavor of dairy products.[]
Pharmaceutical and Biomedical Research:
-
Cardiovascular Applications: 2,2-Diethylhexanoic acid is identified as an important member of the angiotensin receptor blockers (ARBs), which are used to treat chronic heart failure and hypertension by reducing peripheral vascular resistance.[]
-
Oncology: This compound has shown potential in treating certain cancers, such as breast and ovarian cancer, due to its unique mechanism of action.[]
-
Immunology: In vitro studies on the related 2-ethylhexanoic acid have shown that it can inhibit the production of reactive oxygen species (ROS) in human polymorphonuclear leukocytes, suggesting a potential immunosuppressive effect.[14]
Safety and Handling
For the safe handling of branched carboxylic acids like 2,2-diethylhexanoic acid, it is crucial to follow standard laboratory safety procedures. Based on safety data for the related 2-ethylhexanoic acid, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles or safety glasses, and suitable protective clothing.[15][16]
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of vapors.[17]
-
Handling: Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[15]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[15][17]
-
Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.[15]
Conclusion
2,2-Diethylhexanoic acid is a branched-chain carboxylic acid with a unique set of chemical and physical properties that make it valuable in various industrial applications, including as a plasticizer and lubricant. Furthermore, its emerging role as a potential therapeutic agent in cardiovascular disease and oncology highlights its significance in drug development research. Proper handling and adherence to safety protocols are essential when working with this compound. Further research into its biological activities and synthetic pathways will undoubtedly expand its applications in science and industry.
References
- 1. CAS 4528-37-4: 2,2-diethylhexanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2,2-Diethylhexanoic acid | C10H20O2 | CID 219314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoic acid,2,2-diethyl- | CAS#:4528-37-4 | Chemsrc [chemsrc.com]
- 4. diethylhexanoic acid CAS#: 4528-37-4 [chemicalbook.com]
- 5. 2,2-Diethylhexanoic acid, CasNo.4528-37-4 BOC Sciences United States [bocscichem.lookchem.com]
- 7. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 8. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 9. Hexanoic acid, 2-ethyl- [webbook.nist.gov]
- 10. 2,2-DIMETHYLHEXANOIC ACID(813-72-9) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Ethylhexanoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. CN101293845A - One-step synthesis method of diethylaminoethanol hexanoate citrate - Google Patents [patents.google.com]
- 14. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
